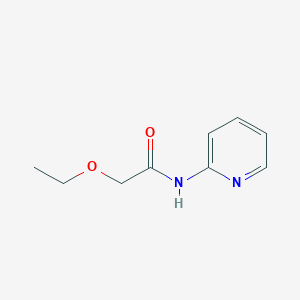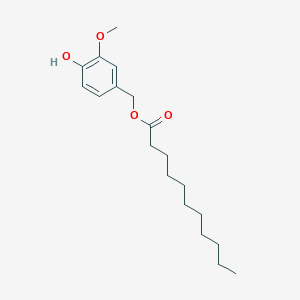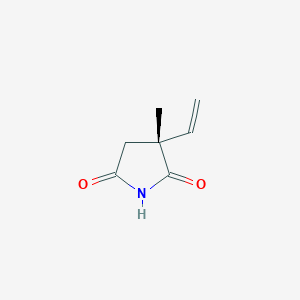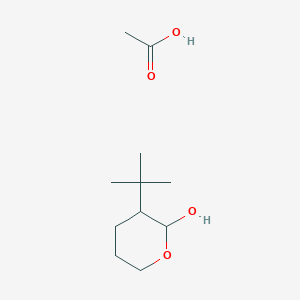
Acetic acid;3-tert-butyloxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-tert-butyloxan-2-ol is a chemical compound that combines the properties of acetic acid and 3-tert-butyloxan-2-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 3-tert-butyloxan-2-ol is a more complex molecule featuring a tert-butyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-tert-butyloxan-2-ol typically involves the reaction of acetic acid with 3-tert-butyloxan-2-ol under controlled conditions. One common method includes the esterification of acetic acid with 3-tert-butyloxan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-tert-butyloxan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl group or the oxane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;3-tert-butyloxan-2-ol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;3-tert-butyloxan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food and industry.
tert-Butyl alcohol: An alcohol with a tert-butyl group, used as a solvent and in organic synthesis.
Oxane derivatives: Compounds containing an oxane ring, used in various chemical applications.
Uniqueness
Acetic acid;3-tert-butyloxan-2-ol is unique due to its combination of acetic acid and oxane functionalities, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where both acidic and oxane characteristics are desired.
Propriétés
Numéro CAS |
645413-26-9 |
|---|---|
Formule moléculaire |
C11H22O4 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
acetic acid;3-tert-butyloxan-2-ol |
InChI |
InChI=1S/C9H18O2.C2H4O2/c1-9(2,3)7-5-4-6-11-8(7)10;1-2(3)4/h7-8,10H,4-6H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
NMDPSXZCNHNVEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)C1CCCOC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
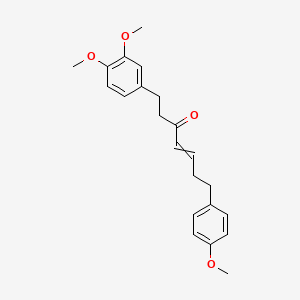
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)
